molecular formula C17H19N7O B2954625 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane CAS No. 2310153-59-2

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane

Cat. No.: B2954625
CAS No.: 2310153-59-2
M. Wt: 337.387
InChI Key: AXVIYYNOXVMGCY-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolo-pyridazine core with a diazepane ring, making it a promising candidate for various biological applications.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as c-Met kinase, which plays a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, making it effective against bacterial infections.

Comparison with Similar Compounds

Uniqueness: 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-4-carbonyl)-1,4-diazepane stands out due to its unique combination of a triazolo-pyridazine core with a diazepane ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-13-19-20-15-3-4-16(21-24(13)15)22-9-2-10-23(12-11-22)17(25)14-5-7-18-8-6-14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIYYNOXVMGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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